molecular formula C14H10ClFN2O2 B3006304 N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide CAS No. 2411271-99-1

N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide

Cat. No.: B3006304
CAS No.: 2411271-99-1
M. Wt: 292.69
InChI Key: OABBWWTWLDMZNQ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with 6-chloro-3-fluoropyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and concentration of reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the acetyl, chloro, and fluoro groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-5-chloro-2-methoxybenzamide
  • N-(4-Acetylphenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-Acetylphenyl)-5-chloro-2-aminobenzamide

Uniqueness

N-(4-Acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-6-chloro-3-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c1-8(19)9-2-4-10(5-3-9)17-14(20)13-11(16)6-7-12(15)18-13/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBWWTWLDMZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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